molecular formula C17H17N5O2 B6528839 N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]cyclopropanecarboxamide CAS No. 946211-79-6

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]cyclopropanecarboxamide

Cat. No.: B6528839
CAS No.: 946211-79-6
M. Wt: 323.35 g/mol
InChI Key: ABSHYESPZQMQST-UHFFFAOYSA-N
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Description

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]cyclopropanecarboxamide is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a phenyl group at position 3 and an ethoxyethyl linker connected to a cyclopropanecarboxamide moiety. Its structure combines a fused bicyclic system (triazolo-pyridazine) with a cyclopropane ring, which may confer unique physicochemical and pharmacological properties, such as enhanced rigidity or metabolic stability.

Properties

IUPAC Name

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-17(13-6-7-13)18-10-11-24-15-9-8-14-19-20-16(22(14)21-15)12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSHYESPZQMQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

The synthesis of N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]cyclopropanecarboxamide typically begins with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through a cyclization reaction involving appropriate hydrazine and diketone precursors. The phenyl substituent is then introduced via electrophilic aromatic substitution or cross-coupling reactions.

Next, the introduction of the ethyl linker with the cyclopropanecarboxamide group is conducted through etherification reactions. This involves the reaction of a suitable alkyl halide with the triazolo[4,3-b]pyridazine derivative under basic conditions.

Industrial Production Methods

On an industrial scale, the synthesis may employ continuous flow chemistry techniques to enhance yield and reduce reaction times. Key steps involve:

  • Optimizing reaction temperatures and pressures.

  • Utilizing catalysts to increase efficiency.

  • Implementing purification techniques like crystallization or chromatography for high-purity product isolation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions:

  • Oxidation: : The triazole ring can be oxidized to form N-oxides under suitable oxidizing conditions.

  • Reduction: : Catalytic hydrogenation can reduce specific unsaturated bonds or aromatic rings within the molecule.

  • Substitution: : The phenyl ring may participate in nucleophilic or electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Common reagents used for these reactions include hydrogen gas (for reduction), nitric acid or hydrogen peroxide (for oxidation), and halogenating agents (for substitution). The reaction conditions typically involve controlled temperatures, use of inert atmospheres, and specific solvents to facilitate desired transformations.

Major Products Formed

  • Oxidation: : Formation of triazole N-oxide derivatives.

  • Reduction: : Saturated cyclopropane and phenyl ring derivatives.

  • Substitution: : Functionalized derivatives with groups like halogens, alkyl, or nitro on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and the synthesis of complex molecules. Its unique structure provides a platform for developing new methodologies and reaction mechanisms.

Biology and Medicine

Biologically, derivatives of this compound are researched for potential therapeutic applications. The triazolo[4,3-b]pyridazin scaffold is particularly noted for its activity in enzyme inhibition, anti-inflammatory, and anti-cancer properties.

Industry

In the industrial sector, such compounds may be used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Their reactivity and stability make them valuable in the production of high-performance materials.

Mechanism of Action

The mechanism by which N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]cyclopropanecarboxamide exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The triazole and pyridazine rings facilitate binding to active sites, influencing enzymatic activity or receptor modulation. These interactions can trigger downstream signaling pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing triazolo-pyridazine or related heterocyclic frameworks, as identified in the evidence. Key structural and functional differences are highlighted.

Structural Analogues from Patent Literature

  • Compound A : N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanecarboxamide

    • Core Structure : Pyrrolo-triazolo-pyrazine (vs. triazolo-pyridazine in the target compound).
    • Substituents : Cyclopentyl linker (vs. ethoxyethyl linker) and cyclopropanecarboxamide.
    • Implications : The pyrrolo-triazolo-pyrazine core may alter electronic properties and binding affinity compared to the triazolo-pyridazine system. The cyclopentyl linker could influence conformational flexibility .
  • Compound B : 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

    • Core Structure : Triazolo[4,3-b]pyridazine (shared with the target compound).
    • Substituents : Methyl group at position 3 (vs. phenyl in the target) and ethoxyphenyl-acetamide side chain (vs. cyclopropanecarboxamide).
    • Implications : The methyl group may reduce steric hindrance compared to phenyl, while the acetamide side chain lacks the cyclopropane ring’s strain-induced reactivity .

Functional Group Analysis

Feature Target Compound Compound A Compound B
Core Heterocycle Triazolo[4,3-b]pyridazine Pyrrolo-triazolo-pyrazine Triazolo[4,3-b]pyridazine
Position 3 Substituent Phenyl N/A (pyrrole fused) Methyl
Linker Ethoxyethyl Cyclopentyl Phenyl-ether
Terminal Group Cyclopropanecarboxamide Cyclopropanecarboxamide Acetamide

Pharmacological and Physicochemical Implications

  • Cyclopropane vs. Acetamide : The cyclopropanecarboxamide group (target and Compound A) introduces steric strain and lipophilicity, which may enhance membrane permeability compared to Compound B’s acetamide .
  • Substituent Effects : The phenyl group at position 3 in the target compound may improve selectivity for hydrophobic binding pockets over Compound B’s methyl group .

Research Findings and Limitations

  • Synthetic Accessibility : The ethoxyethyl linker in the target compound may simplify synthesis compared to Compound A’s stereochemically complex cyclopentyl group .
  • Toxicity Considerations: While heterocyclic amines like IQ (from ) are carcinogenic, the cyclopropane and carboxamide groups in the target compound may mitigate such risks by reducing metabolic activation pathways .
  • Data Gaps: No explicit bioactivity or toxicity data for the target compound were found in the evidence, necessitating further experimental validation.

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